molecular formula C15H13N3O2 B2742423 N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide CAS No. 1387137-70-3

N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide

Cat. No. B2742423
CAS RN: 1387137-70-3
M. Wt: 267.288
InChI Key: CRCMXHPCNDEXIK-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide, also known as JNJ-31020028, is a novel small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide.

Mechanism Of Action

The mechanism of action of N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide involves the inhibition of the TRPC6 ion channel. This ion channel is involved in the regulation of calcium influx in various cells, including vascular smooth muscle cells, podocytes, and cardiomyocytes. The inhibition of this ion channel leads to a decrease in calcium influx, which results in the relaxation of vascular smooth muscle cells, protection of podocytes, and prevention of cardiac hypertrophy.
Biochemical and Physiological Effects
N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension, protect podocytes from injury in animal models of renal diseases, and prevent cardiac hypertrophy in animal models of heart diseases. Additionally, it has been found to exhibit good pharmacokinetic properties and low toxicity.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide in lab experiments is its high potency and selectivity for the TRPC6 ion channel. This allows for the specific targeting of this ion channel without affecting other ion channels. Additionally, this compound exhibits good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of using this compound in lab experiments is its low solubility, which may affect its bioavailability.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide. One of the directions is to investigate its potential use in treating other diseases that involve the TRPC6 ion channel, such as pulmonary hypertension and chronic kidney disease. Another direction is to develop more potent and selective TRPC6 inhibitors based on the structure of N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide. Additionally, the potential use of this compound in combination with other drugs for the treatment of diseases should be investigated.
Conclusion
N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide is a novel small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent and selective inhibition of the TRPC6 ion channel, which is involved in the pathogenesis of various diseases. This compound has been extensively studied for its potential use in treating hypertension, renal diseases, and cardiac hypertrophy. Although there are some limitations to using this compound in lab experiments, its high potency and selectivity make it a promising candidate for further study.

Synthesis Methods

The synthesis of N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide involves a series of chemical reactions. The starting material for the synthesis is 4-hydroxybenzamide, which is reacted with cyanomethyl chloride to form 4-cyanomethyl benzamide. This intermediate is then reacted with 3-hydroxypyridine to form N-(cyanomethyl)-4-(pyridin-3-yloxy)benzamide. Finally, this compound is reacted with methylamine to form N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective inhibition of the TRPC6 ion channel, which is involved in the pathogenesis of various diseases such as hypertension, renal diseases, and cardiac hypertrophy. Therefore, this compound has been studied for its potential use in treating these diseases.

properties

IUPAC Name

N-(cyanomethyl)-N-methyl-4-pyridin-3-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-18(10-8-16)15(19)12-4-6-13(7-5-12)20-14-3-2-9-17-11-14/h2-7,9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCMXHPCNDEXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=CC=C(C=C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-methyl-4-(pyridin-3-yloxy)benzamide

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